![molecular formula C12H12Cl2N4OS2 B4839725 N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4839725.png)
N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea
Description
The compound belongs to a class of chemicals that have garnered interest for their potential applications in various fields of chemistry and biology. While the exact compound "N-(2,4-dichlorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea" does not have direct references in available literature, research on closely related thiadiazole urea derivatives provides insights into their synthesis, structural analysis, and properties.
Synthesis Analysis
The synthesis of thiadiazole urea derivatives typically involves reactions of acylazides with amino-thiadiazoles or isocyanates with amino-thiadiazoles. These synthetic routes are versatile, allowing for the introduction of various substituents, providing a pathway to a wide array of urea derivatives with potential biological activities (Song Xin-jian et al., 2006).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as NMR and IR are commonly employed to characterize the molecular structure of thiadiazole urea derivatives. These techniques confirm the presence of the thiadiazole and urea functionalities and provide detailed information on the molecular geometry, confirming the planarity of the urea scaffold and the overall molecular conformation (Xin-jian Song et al., 2008).
Chemical Reactions and Properties
Thiadiazole ureas undergo various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions are crucial for their functionalization and application in different chemical syntheses. The presence of the thiadiazole ring and urea functionality introduces sites for further chemical modifications, enhancing their utility in chemical synthesis and potential biological applications.
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystallinity are essential for understanding the behavior of thiadiazole urea derivatives in different environments. These properties are influenced by the molecular structure, specifically the substituents on the thiadiazole ring and the phenyl group, affecting their application in material science and pharmaceutical formulations.
Chemical Properties Analysis
The chemical properties of thiadiazole urea derivatives, including acidity, basicity, and reactivity patterns, are central to their chemical behavior. These properties are determined by the electronic structure of the molecule, which can be elucidated through computational chemistry methods such as DFT calculations, providing insights into the electronic transitions, molecular orbitals, and potential reactivity sites (Nagaraju Kerru et al., 2019).
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N4OS2/c1-2-5-20-12-18-17-11(21-12)16-10(19)15-9-4-3-7(13)6-8(9)14/h3-4,6H,2,5H2,1H3,(H2,15,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFRSAYSIZJBKDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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